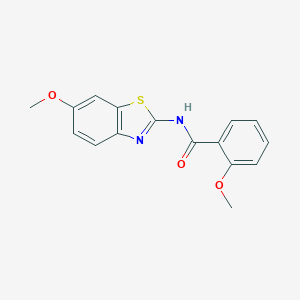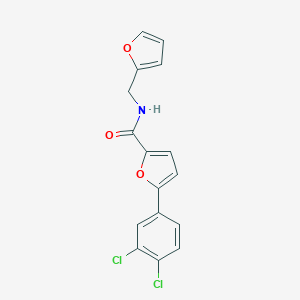![molecular formula C9H7ClN2O2S B246210 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B246210.png)
5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione, also known as Dronedarone, is a synthetic compound that belongs to the class of antiarrhythmic drugs. It is used to treat patients with atrial fibrillation, a heart condition that causes irregular heartbeats.
Mécanisme D'action
5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione works by blocking several ion channels in the heart, including the potassium and calcium channels. This results in a reduction in the frequency and severity of abnormal heart rhythms.
Biochemical and Physiological Effects:
5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects on the heart. It reduces the duration of action potentials, which leads to a decrease in the refractory period of the heart. It also reduces the conduction velocity of the heart, which slows down the rate of electrical impulses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione in lab experiments is its specificity for the heart. It targets the ion channels that are specific to the heart, which makes it a useful tool for studying the physiology of the heart. However, one of the limitations of using 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Orientations Futures
There are several future directions for research on 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione. One area of research is the development of more potent and selective analogs of 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione that can target specific ion channels in the heart. Another area of research is the investigation of the long-term effects of 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione on the heart, particularly in patients with underlying heart conditions. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione, in order to optimize its use in clinical practice.
Méthodes De Synthèse
The synthesis of 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione involves the reaction of 3-chloroaniline with ethyl acetoacetate, followed by the addition of sulfur and sodium hydroxide. The resulting product is then purified to obtain 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione.
Applications De Recherche Scientifique
5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione has been extensively studied for its efficacy in treating atrial fibrillation. Several clinical trials have shown that 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione is effective in reducing the incidence of atrial fibrillation and improving the quality of life of patients with this condition.
Propriétés
Formule moléculaire |
C9H7ClN2O2S |
|---|---|
Poids moléculaire |
242.68 g/mol |
Nom IUPAC |
5-(3-chloroanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H7ClN2O2S/c10-5-2-1-3-6(4-5)11-8-7(13)12-9(14)15-8/h1-4,8,11H,(H,12,13,14) |
Clé InChI |
JXRODLLUUPWVLJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC2C(=O)NC(=O)S2 |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC2C(=O)NC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)


![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)

![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)


![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)

